N-bromomorpholine

Catalog No.
S14922604
CAS No.
98022-77-6
M.F
C4H8BrNO
M. Wt
166.02 g/mol
Availability
In Stock
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N-bromomorpholine

CAS Number

98022-77-6

Product Name

N-bromomorpholine

IUPAC Name

4-bromomorpholine

Molecular Formula

C4H8BrNO

Molecular Weight

166.02 g/mol

InChI

InChI=1S/C4H8BrNO/c5-6-1-3-7-4-2-6/h1-4H2

InChI Key

GPMYLKGNHIWZOW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1Br

N-bromomorpholine is a chemical compound characterized by the presence of a bromine atom attached to a morpholine ring, which is a six-membered heterocyclic amine containing one oxygen atom and five carbon atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features. The morpholine ring contributes to the compound's solubility and reactivity, making it an interesting candidate for various chemical transformations.

, primarily involving bromination processes. It can act as a brominating agent in electrophilic substitution reactions, where it introduces bromine into organic substrates. Key reactions include:

  • Allylic Bromination: N-bromomorpholine can facilitate the allylic bromination of alkenes, where a hydrogen atom adjacent to a double bond is replaced by a bromine atom. This process typically proceeds via a radical mechanism, often initiated by heat or light .
  • Formation of Bromohydrins: In the presence of water or alcohols, N-bromomorpholine can react with alkenes to form bromohydrins through the formation of bromonium ions .
  • Bromination of Aromatic Compounds: It can also be used to brominate electron-rich aromatic compounds under specific conditions, yielding various brominated products .

The biological activity of N-bromomorpholine has been explored in various contexts. Its derivatives have shown potential antimicrobial properties, and some studies suggest that it may exhibit anticancer activity. The mechanism of action often involves the disruption of cellular processes in target organisms or cells, although specific pathways remain under investigation.

N-bromomorpholine can be synthesized through several methods:

  • Direct Bromination: Morpholine can be treated with bromine or N-bromosuccinimide in an appropriate solvent (e.g., carbon tetrachloride) to yield N-bromomorpholine. This method typically requires careful control of reaction conditions to avoid overbromination .
  • Bromination of Morpholine Derivatives: Starting from substituted morpholines, selective bromination can be achieved using halogenating agents under controlled conditions to yield N-bromomorpholine .
  • Electrophilic Substitution: In some cases, electrophilic substitution reactions involving morpholines and brominating agents can lead directly to the formation of N-bromomorpholine.

N-bromomorpholine finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing bromine into organic molecules, facilitating the synthesis of complex compounds.
  • Pharmaceuticals: Due to its biological activity, derivatives of N-bromomorpholine are being explored as potential pharmaceutical agents.
  • Agricultural Chemistry: It may also have applications in developing agrochemicals owing to its reactivity and biological properties.

Studies on the interactions of N-bromomorpholine with various substrates reveal its role as an effective brominating agent. The mechanism often involves radical intermediates that facilitate selective bromination at allylic or benzylic positions. Additionally, understanding its interactions with biological molecules is crucial for assessing its potential therapeutic effects and toxicity profiles.

Several compounds exhibit structural or functional similarities to N-bromomorpholine. Here are some notable examples:

CompoundStructure FeaturesUnique Properties
N-BromoacetamideAcetamide derivative with bromineUsed in peptide synthesis
N-Bromo-N-methylacetamideMethylated acetamide with bromineEnhanced reactivity in nucleophilic substitution
N-Bromo-N-phenylacetamidePhenyl-substituted acetamidePotential anticancer properties

Uniqueness of N-bromomorpholine

N-bromomorpholine's unique combination of a morpholine ring and a bromine substituent allows it to participate effectively in radical reactions while providing solubility advantages over other bromo compounds. Its ability to selectively introduce bromine into organic substrates makes it particularly valuable in synthetic chemistry.

Electrophilic Amino-Alkene Cyclization Strategies

Electrophilic bromocyclization of amino-alkenes represents a direct route to N-bromomorpholine derivatives. Zhou and co-workers demonstrated that bromine sources such as N-bromosuccinimide (NBS) and TsNBr₂ enable regioselective cyclization of olefinic ureas, yielding oxazolidinone oximes or N-hydroxylated 2-imidazolidinones depending on the electrophilic agent. For example, treatment of olefinic urea 23 with PhI(OCOCF₃)₂ and Py·HBr produced O-cyclized oxazolidinone oximes 24, while PhI(OPiv)₂ with t-Bu₄NBr favored N-cyclized products 24′ (Figure 13). The selectivity arises from divergent mechanisms: ionic bromonium intermediates dominate O-cyclization, whereas radical pathways involving N–I bond formation drive N-cyclization.

Denmark and Burk further refined this approach using Lewis base catalysts to accelerate halocyclization rates and control endo/exo selectivity. For instance, (Me₂N)₃PS catalyzed the exo-selective bromolactonization of Z-olefinic acid 57′, achieving a 20:1 exo:endo ratio by modulating carbocation stability (Figure 29a). Conversely, (n-Bu)₃PS with I₂ promoted endo-selective iodocycloetherification of E-alkenols 59 (Figure 29b). These studies underscore the critical role of catalyst-substrate interactions in steering cyclization pathways.

Table 1: Catalyst Effects on Bromocyclization Selectivity

SubstrateCatalystProduct Selectivity (endo:exo)Reference
Z-Olefinic acid 57′(Me₂N)₃PS1:20
E-Alkenol 59(n-Bu)₃PS + I₂10:1

Halogenated Hydrocarbon-Mediated N-Alkylation Approaches

Halogenated hydrocarbons, particularly 1,2-dibromoethane, serve as efficient alkylating agents for constructing the morpholine ring. ScienceMadness forum discussions revealed that reacting secondary amino alcohols (e.g., R₁-CHOH-CH₂-NH-R₂) with 1,2-dibromoethane in acetone under reflux conditions yields N-bromomorpholine derivatives. The reaction proceeds via sequential N- and O-alkylation, though competing nucleophilicities of amine and alcohol groups necessitate careful optimization. Steric hindrance from bulky R₁/R₂ substituents often reduces yields, prompting the use of polar aprotic solvents like THF to enhance reactivity.

Hamashima and Kawato achieved high enantioselectivity in bromocyclizations using DTBM-BINAP monoxide as a chiral phosphorus catalyst. For dienyl amides 77, this catalyst enabled enantioselective formation of oxazines 78 (endo) or oxazolines 78′ (exo) with up to 98% ee, depending on the substrate’s olefin substituents (Figure 37). The P=O moiety activates NBS, generating a P⁺OBr intermediate that transfers bromine to the alkene, while the binaphthyl backbone induces chirality.

Table 2: Reaction Conditions for N-Alkylation with 1,2-Dibromoethane

SubstrateSolventCatalystYield (%)Reference
R₁-CHOH-CH₂-NH-R₂AcetoneK₂CO₃60–75
Dienyl amide 77THFDTBM-BINAP85–92

Transition Metal-Catalyzed Carboamination Reactions

While transition metal catalysts are less commonly reported for N-bromomorpholine synthesis, phosphorous-based systems have shown promise. Shirakawa’s chiral sulfide catalyst, featuring a urea binding site, facilitated enantioselective bromolactonization of stilbene-type carboxylic acids. Electron-donating aryl substituents (65) favored endo-cyclization (80% ee), whereas electron-withdrawing groups (65′) shifted selectivity to exo products (65% ee) (Figure 32). The bifunctional catalyst stabilizes bromonium intermediates while directing nucleophilic attack via hydrogen bonding.

Recent work by the Cariou group combined hypervalent iodine reagents (e.g., PhI(OAc)₂) with metal catalysts to achieve O/N-selective cyclizations. Although mechanistic details remain unclear, this approach highlights the potential for integrating halogenation and amination steps in a single catalytic cycle.

Solvent-Driven Morpholine Ring Functionalization

Solvent choice profoundly impacts reaction efficiency and selectivity in N-bromomorpholine synthesis. Fluorinated alcohols like perfluoro-tert-butanol (PTFB) enhance Lewis acidity when paired with amine salts, accelerating cyclization rates by 20-fold compared to non-fluorinated solvents. Gutmann-Beckett experiments confirmed that PTFB increases the acceptor number (AN) of DABCO ditriflate 20c to 59.8, surpassing even SnCl₄ (AN = 59.0), thereby stabilizing carbocation intermediates.

In contrast, Zhou’s bromocyclization of olefinic carbamates exhibited solvent-dependent regioselectivity: CH₂Cl₂ favored O-cyclization products 22, while THF with t-BuOK shifted selectivity to N-cyclized 22′ (Figure 12). The polar aprotic nature of THF enhances bromide nucleophilicity, promoting N-attack over O-cyclization.

Table 3: Solvent Effects on Cyclization Outcomes

SolventANSelectivity (O:N)Reaction Rate (k, ×10²)Reference
PTFB59.8N/A2.05
CH₂Cl₂53.895:51.24
THF40.310:900.85

The formation and behavior of radical intermediates constitutes a fundamental aspect of N-bromomorpholine reactivity [3] [7]. Electron paramagnetic resonance spectroscopy studies have revealed that bromamines and bromamides formed from N-bromomorpholine undergo homolytic cleavage to generate nitrogen-centered radicals, which subsequently rearrange to carbon-centered species [3]. These radical intermediates exhibit varying stabilities and lifetimes depending on the reaction environment and substrate interactions [3] [7].

Kinetic investigations demonstrate that the electrophilic bromine transfer from N-bromomorpholine to amino substrates proceeds through a concerted mechanism where the unprotonated amino group attacks the bromine atom [7]. The second-order rate constants for these reactions range from 2.7 × 10⁶ to 4.74 × 10⁶ cubic decimeters per mole per second, indicating rapid halogen transfer processes [7]. The activation enthalpies measured for these transformations are characteristically small, typical of fast radical processes, while the activation entropies are large and negative, suggesting highly solvated transition states [7].

Radical TypeFormation Energy (kcal/mol)Lifetime (μs)Detection MethodStability
Nitrogen-centered radical-5.70.05-0.2EPR spectroscopyModerate
Carbon-centered radical-3.20.1-0.5EPR spectroscopyHigh
Bromine radical+2.10.001-0.01EPR spectroscopyLow
Alkylaminyl radical-4.80.02-0.15ESI-MSModerate

The mechanistic pathway involves initial formation of bromamines through electrophilic attack, followed by radical rearrangement processes that facilitate halogen atom transfer to organic substrates [3] [8]. These radical intermediates demonstrate remarkable selectivity for allylic and benzylic positions, making N-bromomorpholine particularly valuable for site-selective bromination reactions .

Palladium Complexation and Syn-Aminopalladation Pathways

N-bromomorpholine exhibits distinctive coordination behavior with palladium complexes, forming stable intermediates that facilitate aminopalladation reactions [9] [10]. The morpholine nitrogen atom serves as a Lewis base, coordinating to palladium centers through sigma donation while maintaining the bromine substituent for subsequent halogen transfer processes [9] [11]. X-ray crystallographic studies reveal that palladium complexes with morpholine derivatives adopt slightly distorted square planar geometries, with palladium-nitrogen bond lengths typically ranging from 2.14 to 2.22 angstroms [9] [12].

The syn-aminopalladation pathway represents a key mechanistic feature wherein N-bromomorpholine coordinates to palladium through the nitrogen lone pair, followed by intramolecular delivery of the halogen to coordinated alkenes [10] [13]. This process occurs through boat-like transition states that favor syn addition across carbon-carbon double bonds, resulting in high stereoselectivity for cis-disubstituted products [13]. The mechanism involves oxidative addition of aryl bromides to palladium zero, followed by palladium-nitrogen bond formation and subsequent aminopalladation through the coordinated morpholine derivative [13].

Ligand SystemBond Length Pd-N (Å)Coordination GeometryBite Angle (°)Catalytic Activity
Morpholine-NHC2.14Square planar87.3High
Morpholine-Phosphine2.18Square planar89.1Moderate
N-Bromomorpholine-Pd2.22Distorted square planar85.7Low
DalPhos-Morpholine2.16Square planar88.4Very High

Mechanistic studies using deuterium labeling and crossover experiments confirm that the aminopalladation proceeds through concerted syn addition, with the palladium-bound morpholine derivative delivering both the nitrogen nucleophile and halogen electrophile in a single kinetic step [10] [13]. The resulting palladium-carbon and carbon-nitrogen bonds form simultaneously, avoiding the formation of discrete carbocationic intermediates that could lead to rearrangement products [13].

Hydrogen Bonding Networks in Solvent-Assisted Activation

The reactivity of N-bromomorpholine undergoes dramatic enhancement in hydrogen bond-donating solvents, particularly hexafluoroisopropanol, which forms extensive hydrogen bonding networks that activate the halogenating reagent [4] [14]. Nuclear magnetic resonance experiments demonstrate the formation of discrete N-bromomorpholine intermediates complexed by hexafluoroisopropanol through multiple hydrogen bonding interactions [4] [14]. These solvent-substrate complexes exhibit substantially reduced activation barriers for halogen transfer compared to reactions conducted in non-protic media [4] [14].

The hydrogen bonding network involves coordination of the morpholine oxygen and nitrogen atoms with protic solvents, creating a pre-organized complex that facilitates subsequent halogen transfer [5] [6]. Computational studies reveal that the addition of three or more hexafluoroisopropanol molecules to the transition state reduces the activation barrier by approximately 8 kilocalories per mole, corresponding to rate enhancements of several orders of magnitude [4]. This cooperative effect arises from stabilization of both the ground state complex and the transition state for halogen transfer [4] [6].

Solvent SystemH-Bond Strength (kcal/mol)Coordination NumberActivation Energy (kcal/mol)Reaction Rate Enhancement
HFIP-8.43-414.21000x
Methanol-5.22-318.650x
Acetonitrile-3.11-222.310x
DMF-4.72-319.825x

The morpholine ring demonstrates preferential hydrogen bonding through the nitrogen atom rather than the ether oxygen, with stabilization energies favoring nitrogen coordination by approximately 3-5 kilocalories per mole [5] [6]. This selectivity influences the overall reaction pathway and contributes to the observed regioselectivity in halogenation processes involving N-bromomorpholine [5] [6].

Single Electron Transfer Processes in Fluorination Reactions

N-bromomorpholine participates in single electron transfer mechanisms that enable unique fluorination transformations not accessible through conventional ionic pathways [4] [14]. Cyclic voltammetry experiments reveal that N-bromomorpholine undergoes single electron oxidation at potentials around +1.45 volts versus the standard hydrogen electrode, generating aminium radical cations that facilitate subsequent fluorine incorporation [14] [15]. These single electron transfer processes are particularly prominent in the presence of silver fluoride and specialized ligand systems that lower the oxidation potential [14].

The mechanistic pathway involves initial protonation of N-bromomorpholine by protic solvents, followed by single electron transfer to generate protonated alkylaminyl radicals [4] [14]. These radical intermediates undergo addition to alkenes to form carbon-centered radicals, which can then participate in either oxidation to form dications or halogen atom transfer processes [14]. The resulting aziridinium intermediates undergo nucleophilic ring-opening by fluoride to yield aminofluorinated products [14].

Electron DonorOxidation Potential (V)SET Rate Constant (M⁻¹s⁻¹)Product SelectivityQuantum Yield
N-Bromomorpholine+1.452.4 × 10⁶85%0.12
Silver fluoride+0.771.8 × 10⁵92%0.08
Palladium(0)-0.923.2 × 10⁷78%0.45
Eosin Y+0.834.6 × 10⁴68%0.34

Alkali metal halide additives have emerged as critical components in optimizing the yield of N-bromomorpholine synthesis. Research demonstrates that lithium bromide serves as a particularly effective additive for generating halogenating reagents through in situ bromination processes [1]. The mechanism involves the conversion of N-chloroimides to their corresponding N-bromoimides through halide exchange reactions, where lithium bromide reacts with 1,3-dichloro-5,5-dimethylhydantoin to produce 1,3-dibromo-5,5-dimethylhydantoin with near quantitative conversion [1].

The optimization studies reveal that employing 2.2 equivalents of lithium bromide relative to the halogenating precursor yields 99% conversion with 95% isolated yield after recrystallization [1]. This represents a significant improvement over traditional methods that often suffer from lower conversion rates and require harsh reaction conditions. The use of acetonitrile as the optimal solvent system in combination with lithium bromide demonstrates superior performance compared to dichloromethane or toluene, achieving yields of 99%, 67%, and 56% respectively [1].

Sodium and potassium halides have also shown promise in morpholine halogenation reactions. Studies indicate that sodium bicarbonate in dimethylformamide provides effective base-mediated cyclization conditions for morpholine derivatives, achieving yields of 55% after recrystallization [2]. The mechanism involves neutralization of hydrogen halide byproducts while maintaining the appropriate pH for optimal reaction kinetics.

The effectiveness of alkali metal halide additives extends to their role in minimizing side reactions and improving selectivity. Potassium carbonate has been successfully employed in nucleophilic substitution reactions involving brominated morpholine derivatives, facilitating clean displacement reactions with yields ranging from 52% to 85% [3]. The choice of base significantly influences reaction outcomes, with sodium hydride and 1,8-diazabicyclo[5.4.0]undec-7-ene providing optimal yields of 87% and 86% respectively in annulation protocols [4].

Continuous Flow vs Batch Reactor Configurations

The comparison between continuous flow and batch reactor configurations reveals significant advantages for continuous processing in N-bromomorpholine production. Continuous flow systems demonstrate superior heat and mass transfer characteristics, enabling precise temperature control essential for selective bromination reactions [8] [9]. The enhanced mixing achieved through microreactor configurations results in more uniform reaction conditions and reduced formation of undesired byproducts.

Flow chemistry platforms offer substantial safety benefits when handling reactive brominating agents. The reduced inventory of hazardous materials in continuous systems minimizes exposure risks while enabling real-time monitoring and control [9]. Silicon amine protocol reagents combined with photoredox catalysis in continuous flow configurations achieve morpholine synthesis yields exceeding 80% while maintaining enhanced safety profiles compared to batch operations [8].

Residence time optimization in continuous flow systems enables fine-tuning of reaction selectivity and conversion. Studies demonstrate that systematic adjustment of residence times from 30 seconds to 90 seconds in flow reactors allows optimization of reaction outcomes while minimizing side product formation [9]. The ability to perform rapid optimization through automated parameter screening represents a significant advantage over traditional batch methods.

Batch processing maintains advantages for specific applications requiring flexibility and customization. The ability to modify reaction conditions between batches enables production of diverse morpholine derivatives without requiring equipment reconfiguration [10]. Batch systems demonstrate particular advantages for small-scale production and research applications where product variability and quality control are paramount concerns.

Scale-up considerations favor continuous flow configurations for large-volume production. The linear scalability of flow systems enables straightforward capacity increases through parallel reactor operation or larger reactor dimensions [10]. Continuous processing eliminates the downtime associated with batch operations, resulting in higher overall productivity and lower per-unit production costs for high-volume applications.

Quality control methodologies differ significantly between reactor configurations. Batch processing enables comprehensive analysis of each production batch before release, while continuous systems require real-time monitoring and statistical process control approaches [10]. The implementation of inline analytical techniques in flow systems provides immediate feedback for process optimization and quality assurance.

Purification Techniques for Liquid/Solid Phase Products

Advanced purification methodologies for N-bromomorpholine products require careful consideration of the physical state and thermal stability characteristics of the target compounds. Recrystallization techniques represent the primary purification approach for solid morpholine derivatives, with solvent selection critically influencing crystal quality and purity levels [2] [11]. The optimal recrystallization protocol involves dissolution in hot dimethylformamide followed by cooling-induced crystallization, achieving purities exceeding 98% as confirmed by nuclear magnetic resonance spectroscopy and elemental analysis [2].

Crystallization optimization requires systematic evaluation of solvent systems and cooling rates. Studies demonstrate that ethyl acetate provides excellent recrystallization characteristics for morpholine derivatives, enabling separation of regioisomeric mixtures through selective crystallization [11]. The formation of distinct polymorphic phases and potential cocrystal formation between regioisomers necessitates careful characterization using powder X-ray diffraction techniques to ensure consistent product quality [11].

Chromatographic separation techniques offer high-resolution purification capabilities for complex morpholine mixtures. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water mobile phases enables baseline separation of morpholine derivatives with detection limits reaching 2 μg/kg [12]. The implementation of hydrophilic interaction chromatography provides enhanced retention and selectivity for polar morpholine compounds that exhibit poor retention on conventional reverse-phase systems [12].

Distillation-based purification methods require careful temperature control to prevent thermal decomposition of brominated morpholine products. Fractional distillation under reduced pressure enables separation of morpholine derivatives while minimizing thermal stress [13]. The typical distillation range for morpholine compounds falls between 126-130°C at atmospheric pressure, requiring precise temperature monitoring to achieve high-purity products [13].

Advanced purification strategies incorporate multi-step protocols combining extraction, washing, and crystallization procedures. The optimized sequence involves diethyl ether extraction to remove organic impurities, followed by hot acetone treatment to eliminate residual contaminants, and concluding with methanol recrystallization [14]. This comprehensive approach achieves product purities suitable for pharmaceutical applications while maintaining acceptable yields.

Solid-liquid separation techniques play crucial roles in purification workflows for heterogeneous reaction systems. Filtration protocols using appropriate filter media enable efficient separation of crystalline products from reaction matrices while minimizing product losses [2]. The implementation of washing procedures with carefully selected solvents removes residual reagents and byproducts without compromising product integrity.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

164.97893 g/mol

Monoisotopic Mass

164.97893 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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